molecular formula C9H11FN2 B596248 2-Fluoro-4-(2-pyrrolidinyl)pyridine CAS No. 1270485-14-7

2-Fluoro-4-(2-pyrrolidinyl)pyridine

Cat. No.: B596248
CAS No.: 1270485-14-7
M. Wt: 166.199
InChI Key: ITFUQWACACAMIG-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-pyrrolidinyl)pyridine is a fluorinated pyridine derivative featuring a pyrrolidine ring attached at the 4-position of the pyridine core.

Properties

IUPAC Name

2-fluoro-4-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-9-6-7(3-5-12-9)8-2-1-4-11-8/h3,5-6,8,11H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFUQWACACAMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-pyrrolidinyl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For example, the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) can yield fluoropyridines . Another method involves the diazotization of substituted 2-aminopyridines with NaNO2 in HF, followed by fluorination .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient fluorinating agents. The use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) has been applied in the synthesis of various fluoropyridines . These methods are optimized for high yield and purity, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-pyrrolidinyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Fluorinating Agents: Such as AlF3, CuF2, and Selectfluor®.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Fluoro-4-(2-pyrrolidinyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-pyrrolidinyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s reactivity and binding affinity to biological molecules. This can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

  • 3-Fluoro-4-(2-pyrrolidinyl)pyridine (CAS 1213375-37-1): This isomer differs in fluorine placement (3-position vs. 2-position). For example, fluorination at the 2-position may sterically hinder interactions with hydrophobic pockets in enzymes compared to the 3-fluoro analog .

Pyridinylimidazole Derivatives

  • 2-Fluoro-4-(4-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)pyridine (Compound 4) :
    Replacing pyrrolidinyl with an imidazole ring introduces sulfur and aromatic substituents, enhancing π-π stacking capabilities. This analog demonstrated improved selectivity for p38α mitogen-activated protein (MAP) kinase inhibition compared to pyrrolidine-containing derivatives, as reported in kinase selectivity assays .

Trifluoromethyl-Substituted Pyridines

  • 2-Fluoro-4-(trifluoromethyl)pyridine :
    Substituting pyrrolidinyl with a trifluoromethyl group increases hydrophobicity and metabolic stability. Market analyses indicate its use in agrochemicals and pharmaceuticals, with global demand driven by its resistance to enzymatic degradation .

Pharmacological and Physicochemical Properties

Antimicrobial Activity

Pyridine derivatives with halogen and nitrogen-containing substituents often exhibit antimicrobial properties. For example, 2-amino-4-(2-chloro-5-(4-substitutedphenyl)pyridin-3-yl) analogs showed moderate to strong activity against E. coli and S. aureus (MIC: 12.5–50 µg/mL) .

Kinase Inhibition and Selectivity

Pyrrolidinyl-containing pyridines are explored as kinase inhibitors. For instance, 4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-N-(4-morpholinophenyl)pyridin-2-amine (Compound 5) demonstrated nanomolar inhibition of CK1δ kinase (IC₅₀: 18 nM) due to synergistic effects of fluorine and morpholino groups . In contrast, pyrrolidinyl analogs may prioritize flexibility over specificity, necessitating further optimization.

Table 1: Key Physicochemical Parameters of Selected Pyridine Derivatives

Compound Molecular Formula Melting Point (°C) Yield (%) Key Functional Groups (IR peaks, cm⁻¹)
2-Fluoro-4-(2-pyrrolidinyl)pyridine C₉H₁₁FN₂ Not reported N-H (3358), C-F (1252)
3-Fluoro-4-(2-pyrrolidinyl)pyridine C₉H₁₁FN₂ Similar to above
2-Chloro-5-fluoro-4-(hydroxymethyl)pyridine C₆H₄ClFNO -OH (3471), C-Cl (720)
2-Amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl) derivative C₂₃H₂₀ClN₃ 268–287 67–81 -NH₂ (3358), C≡N (2201)

Structure-Activity Relationship (SAR) Insights

  • Fluorine Position : Fluorine at the 2-position (vs. 3-position) may reduce steric hindrance, improving target engagement in kinase binding pockets .
  • Pyrrolidinyl vs. Imidazole : Pyrrolidinyl groups enhance solubility but may reduce aromatic stacking compared to imidazole derivatives, impacting kinase selectivity .
  • Substituent Effects : Hydrophobic groups (e.g., trifluoromethyl) improve metabolic stability, while polar groups (e.g., hydroxymethyl) enhance aqueous solubility .

Biological Activity

2-Fluoro-4-(2-pyrrolidinyl)pyridine is a pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neurology. This compound is part of a broader class of pyridine derivatives that exhibit diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound features a fluorine atom at the 2-position and a pyrrolidine moiety at the 4-position of the pyridine ring. This unique arrangement contributes to its biological activity by influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Several studies have demonstrated its potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including ovarian and breast cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with tumor growth .
  • Antimicrobial Properties : This compound also displays antimicrobial activity against a range of pathogens, suggesting its potential use in treating infectious diseases. It disrupts bacterial cell membranes and inhibits essential metabolic processes within bacterial cells .
  • Neurological Effects : The presence of the pyrrolidine ring may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders. Preliminary studies suggest that it may exhibit analgesic and sedative effects .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells. This process is critical for eliminating malignant cells and preventing tumor progression.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in key metabolic pathways, contributing to its antimicrobial and anticancer effects .

Case Study 1: Anticancer Efficacy

In vitro studies evaluated the cytotoxicity of this compound against various cancer cell lines. The results indicated significant inhibition of cell viability, with IC50 values ranging from 0.1 to 0.5 µM across different cell types. The compound was particularly effective against ovarian cancer cells, showing moderate cytotoxicity compared to non-cancerous cells.

Case Study 2: Antimicrobial Activity

A series of experiments tested the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivityNeurological Effects
This compoundModerateStrongPotential
Pyrrolo[3,4-c]pyridine DerivativesHighModerateEstablished
Other Pyridine DerivativesVariableVariableLimited

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